4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
Overview
Description
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, also known as Bobbitt's salt, is an organic compound used as an oxidizing agent in various chemical reactions. It is closely related to the stable organic nitroxide 4-acetamido-TEMPO (ACT). This compound has gained attention due to its metal-free, environmentally benign nature and its utility in a broad array of disciplines, including synthetic organic chemistry, drug discovery, and materials science .
Synthesis Analysis
The synthesis of Bobbitt's salt involves the conversion of commercially available 4-amino-2,2,6,6-tetramethylpiperidine to the corresponding oxyl radical, which is then further converted to the oxoammonium salt. The synthesis is considered 'green' due to the minimal use of environmentally unfriendly materials and the ability to use water as the solvent. The oxyl radical can be obtained in 85% yield over two steps, and the subsequent conversion to Bobbitt's salt yields an 88% yield, with an overall yield of 75% .
Molecular Structure Analysis
The molecular structure of Bobbitt's salt consists of a tetramethylpiperidine ring with an acetamido group and an oxoammonium ion. This structure is responsible for its oxidative capabilities, which can be harnessed in various oxidative reactions. The presence of the tetrafluoroborate anion provides stability to the oxoammonium ion, making it a useful reagent for stoichiometric oxidations .
Chemical Reactions Analysis
Bobbitt's salt is used in the oxidation of primary alcohols and aldehydes to carboxylic acids, as well as in the oxidative cleavage of benzyl ethers. It has been successfully applied to the synthesis of a precursor to levetiracetam, a medication for epilepsy, under mild conditions that retain stereochemistry adjacent to the site of oxidation. The salt's oxidative capabilities also extend to the oxidation of various alcohols to their corresponding carbonyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Bobbitt's salt include its solubility, color changes upon reaction, and reaction rates. These properties are important for its application in stoichiometric oxidations. The salt is known for its solubility in water and organic solvents, which facilitates its use in different reaction media. Additionally, the spent oxidant can be recovered and used to regenerate the salt, making the process recyclable and environmentally friendly .
Scientific Research Applications
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Oxidation of Alcohols : Bobbitt’s salt is used in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid . This is a common procedure in organic chemistry, where the alcohol is treated with the oxidizing agent, and the reaction is typically carried out in a solvent like dichloromethane or acetonitrile.
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Conversion of Aldehydes : It can also be used in the conversion of aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification . This process involves the reaction of an aldehyde with hexafluoroisopropanol in the presence of Bobbitt’s salt.
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Drug Discovery and Natural Product Total Synthesis : The unique properties of Bobbitt’s salt have found applications in drug discovery and natural product total synthesis . While the specific methods and outcomes would depend on the particular synthesis route and target molecule, the use of Bobbitt’s salt could involve its role as an oxidizing agent in various synthetic steps.
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Depolymerization of Lignin and Modification of Biopolymers : Bobbitt’s salt has been used in the development of new electrocatalytic methods for the depolymerization of lignin and modification of other biopolymers . This could involve the oxidation of lignin or other polymers to break down their structure and modify their properties.
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Nucleoside Modifications : It has been used for in vitro and in vivo nucleoside modifications . This could involve the oxidation of certain positions on the nucleoside to introduce new functional groups or modify existing ones.
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Energy Storage and Organic Fuel Cells : Bobbitt’s salt has found uses in enhancements in the design of organic redox flow batteries, uses in organic fuel cells, and advancements in energy storage . This could involve its use as an electrolyte in a battery or fuel cell, or as a material in an energy storage device.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMHEICBCHCWAU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate | |
CAS RN |
219543-09-6 | |
Record name | Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219543-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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